(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Overview
Description
PF-739 is a compound known for its role as a direct pan-activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a crucial enzyme that acts as an energy sensor in cells, regulating cellular energy homeostasis. PF-739 has been studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes, cardiovascular diseases, and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-739 is synthesized through a series of chemical reactions involving the formation of a benzimidazole derivative with a sugar-like mannitol appendage. The synthetic route typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core.
Mannitol Appendage Addition: The benzimidazole core is then reacted with a mannitol derivative under specific conditions to attach the sugar-like appendage.
Final Modifications: Additional chemical modifications are made to achieve the desired chemical structure of PF-739.
Industrial Production Methods
The industrial production of PF-739 involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include:
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
PF-739 undergoes various chemical reactions, including:
Oxidation: PF-739 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PF-739 into reduced forms.
Substitution: PF-739 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Substitution: Substituted compounds with new functional groups.
Scientific Research Applications
PF-739 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation mechanisms of AMPK and its role in cellular energy homeostasis.
Biology: Investigated for its effects on cellular metabolism and energy regulation.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, cardiovascular diseases, and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting AMPK
Mechanism of Action
PF-739 exerts its effects by binding to the AMPK enzyme and activating it. The activation mechanism involves the following steps:
Binding to AMPK: PF-739 binds to the allosteric drug and metabolite (ADaM) site on the AMPK enzyme.
Conformational Changes: Binding induces conformational changes in the enzyme, enhancing its activity.
Activation of AMPK: The activated AMPK increases the levels of adenosine triphosphate (ATP), promoting catabolic pathways and inhibiting anabolic pathways.
Molecular Targets and Pathways: PF-739 targets various molecular pathways involved in cellular energy regulation, including glucose and lipid metabolism
Comparison with Similar Compounds
PF-739 is compared with other AMPK activators such as A-769662 and MK-8722. Key differences include:
Chemical Structure: PF-739 has a unique benzimidazole derivative structure with a mannitol appendage, whereas A-769662 has a thienopyridone ring.
Selectivity: PF-739 is a pan-activator, activating multiple isoforms of AMPK, while other activators may have isoform-specific activity.
Binding Affinity: PF-739 exhibits slightly higher affinity towards certain AMPK isoforms due to specific structural features
List of Similar Compounds
- A-769662
- MK-8722
- PF-249
Properties
Molecular Formula |
C23H23ClN2O5 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1 |
InChI Key |
IMVYDTHPRTUISR-XRXFAXGQSA-N |
Isomeric SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O |
SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-739; PF 739; PF739; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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